
2-(4-Amino-5-benzoyl-thiazol-2-ylsulfanyl)-1-phenyl-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-5-benzoyl-thiazol-2-ylsulfanyl)-1-phenyl-ethanone is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with an amino group, a benzoyl group, and a phenyl-ethanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-benzoyl-thiazol-2-ylsulfanyl)-1-phenyl-ethanone typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reactions: The thiazole ring is then functionalized with an amino group and a benzoyl group through nucleophilic substitution reactions.
Final Assembly: The phenyl-ethanone moiety is introduced through a condensation reaction with the functionalized thiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Amino-5-benzoyl-thiazol-2-ylsulfanyl)-1-phenyl-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential use in drug development due to its structural similarity to biologically active thiazoles.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-5-benzoyl-thiazol-2-ylsulfanyl)-1-phenyl-ethanone would depend on its specific biological or chemical context. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Amino-5-benzoyl-thiazol-2-ylsulfanyl)-1-phenyl-ethanone: can be compared with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other thiazole derivatives
Eigenschaften
Molekularformel |
C18H14N2O2S2 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-[(4-amino-5-benzoyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C18H14N2O2S2/c19-17-16(15(22)13-9-5-2-6-10-13)24-18(20-17)23-11-14(21)12-7-3-1-4-8-12/h1-10H,11,19H2 |
InChI-Schlüssel |
BAYVELBJOXXSLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=C(S2)C(=O)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)
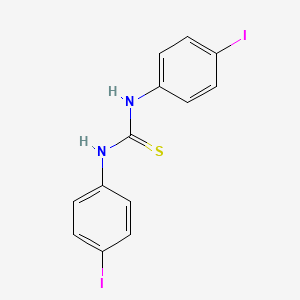
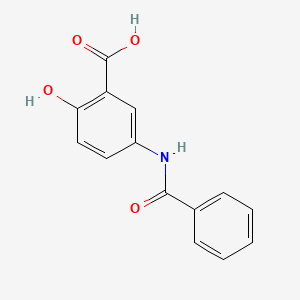
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11998757.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)
![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)
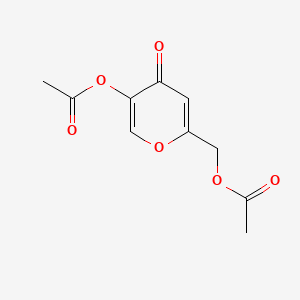
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
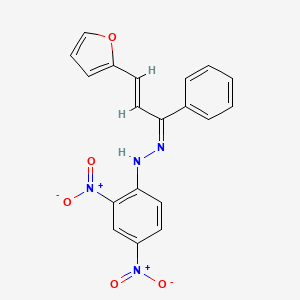
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)
![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)
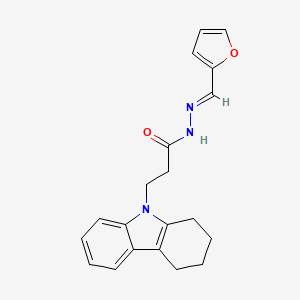

![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)
